3-Amino-1-cyclobutylbutan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)8(10)5-7-3-2-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
KPYZFPCGKPLXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1CCC1)N |
Origin of Product |
United States |
Structural Classification and Nomenclature of Substituted Butanones
3-Amino-1-cyclobutylbutan-2-one belongs to the class of substituted butanones. The parent structure, butanone, also known as methyl ethyl ketone (MEK), is a four-carbon ketone with the carbonyl group at the second carbon position. wikipedia.orgfiveable.menih.gov The systematic name "this compound" precisely describes its molecular architecture. The "butan-2-one" backbone indicates a four-carbon chain with a ketone functional group at the second carbon. The substituents are an amino group (-NH2) at the third carbon and a cyclobutyl group at the first carbon.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. For this compound, the nomenclature is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the ketone. The butanone chain is numbered to give the carbonyl carbon the lowest possible number. Consequently, the substituents are located at positions 1 and 3.
A related compound, 3-Amino-1-cyclobutyl-3-methylbutan-2-one, has a similar structure with an additional methyl group on the third carbon. nih.gov Its IUPAC name also follows these systematic rules. nih.gov The presence of multiple functional groups, namely an amine and a ketone, classifies these compounds as aminoketones. wikipedia.org
Table 1: Structural and Nomenclature Details
| Feature | Description |
|---|---|
| Parent Hydride | Butane |
| Principal Functional Group | Ketone (-C=O) at C2 |
| Substituents | Amino group (-NH2) at C3, Cyclobutyl group at C1 |
| IUPAC Name | This compound |
| Molecular Formula | C8H15NO |
The Strategic Role of Cyclobutyl and Amino Ketone Groups in Molecular Design
The incorporation of specific structural motifs is a key strategy in medicinal chemistry and materials science to modulate the properties of a molecule. The cyclobutyl and amino ketone moieties in 3-Amino-1-cyclobutylbutan-2-one are of particular interest due to their influence on a compound's physical, chemical, and biological characteristics.
The Significance of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly utilized in drug design. nih.govnih.govresearchgate.net Its unique puckered three-dimensional structure can influence a molecule's conformation, which is crucial for its interaction with biological targets. nih.govru.nl The inclusion of a cyclobutyl group can enhance metabolic stability, improve binding to target enzymes by filling hydrophobic pockets, and act as a conformational constraint. nih.govru.nl This has led to the development of cyclobutane-containing drugs for various therapeutic areas, including cancer and neurological disorders. nih.govresearchgate.net The relative chemical inertness of the cyclobutane ring, despite its strain, makes it a valuable component in molecular architecture. nih.gov
The Importance of the Amino Ketone Moiety
Amino ketones are bifunctional compounds that serve as versatile building blocks in organic synthesis and are present in numerous biologically active molecules and pharmaceuticals. wikipedia.orgresearchgate.net The β-aminoketone framework, as seen in this compound, is a key structural element in drugs like tolperisone (B1682978) (a vasodilator) and sitagliptin (B1680988) (an antidiabetic). researchgate.netresearchgate.netrsc.org The presence of both an amino group and a ketone group allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules such as amino alcohols, diamines, and various heterocyclic compounds. researchgate.netresearchgate.net The biological activities associated with the aminoketone scaffold are diverse, including antimicrobial, antiviral, and anticancer properties. researchgate.net
Table 2: Functional Group Significance in Molecular Design
| Moiety | Strategic Importance | Potential Effects |
|---|---|---|
| Cyclobutyl Ring | Conformational rigidity, metabolic stability, hydrophobic interactions. nih.govru.nl | Enhanced binding affinity, improved pharmacokinetic profile. nih.govnih.gov |
| Amino Ketone | Versatile synthetic intermediate, pharmacophoric element. researchgate.netrsc.org | Diverse biological activities, key for building complex molecules. researchgate.netrsc.org |
Advanced Analytical Techniques for the Characterization of 3 Amino 1 Cyclobutylbutan 2 One
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of 3-Amino-1-cyclobutylbutan-2-one by examining the interaction of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in the molecule. The expected chemical shifts (δ) are influenced by neighboring functional groups. For instance, protons adjacent to the electron-withdrawing carbonyl group will appear at a lower field (higher ppm value). docbrown.info Protons on the cyclobutyl ring will exhibit complex splitting patterns due to their rigid structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield (typically >200 ppm) due to the deshielding effect of the oxygen atom. docbrown.info The carbon atom attached to the amino group (C-N) will also have a characteristic shift.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace out the spin systems within the butanone chain and the cyclobutyl ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon signals based on the more easily assigned proton spectrum. modgraph.co.uk More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which are crucial for confirming the connection between the cyclobutyl ring, the carbonyl group, and the rest of the butanone backbone. modgraph.co.uk
Expected ¹H and ¹³C NMR Data
The following table outlines the anticipated chemical shifts for this compound, based on data from similar structures like butanone and its derivatives. docbrown.infodocbrown.infodocbrown.info
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| C1 (C=O) | - | ~209-212 | Characteristic ketone carbonyl carbon. docbrown.info |
| C2 (CH-NH₂) ** | ~3.5-4.0 (quartet) | ~55-60 | Alpha to amino group, deshielded. |
| C3 (CH₃) | ~1.2-1.4 (doublet) | ~18-22 | Methyl group coupled to C2 proton. |
| C4 (CH₂) ** | ~2.5-2.8 (doublet) | ~45-50 | Alpha to carbonyl group, deshielded. |
| Cyclobutyl-Cα | ~2.8-3.2 (multiplet) | ~35-40 | Methine proton adjacent to C4. |
| Cyclobutyl-Cβ | ~1.8-2.2 (multiplet) | ~25-30 | Methylene protons on the ring. |
| Cyclobutyl-Cγ | ~1.7-2.0 (multiplet) | ~18-22 | Methylene proton on the ring. |
| NH₂ | ~1.5-3.0 (broad singlet) | - | Amine protons, variable shift, may exchange. |
Note: Expected values are estimates based on analogous compounds. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Both IR and Raman spectroscopy are vibrational spectroscopy techniques that provide "fingerprint" information about the functional groups present in a molecule. triprinceton.orgscitepress.org They are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. For this compound, key absorptions are expected for the carbonyl (C=O) and amino (N-H) groups. Unconjugated ketones typically show a strong, sharp C=O stretching band around 1715 cm⁻¹. bohrium.com The N-H stretching of the primary amine group usually appears as one or two bands in the region of 3300-3500 cm⁻¹. N-H bending vibrations can also be observed around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. triprinceton.org While the C=O stretch is also observable in Raman spectra, it is often weaker than in IR. Conversely, vibrations of the carbon skeleton, particularly the symmetric vibrations of the cyclobutyl ring, can produce strong Raman signals. scitepress.org This makes Raman a useful tool for confirming the cyclic structure.
Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |
| C-H (Alkyl) | Stretch | 2850-3000 | 2850-3000 | Strong (IR & Raman) |
| C=O (Ketone) | Stretch | ~1715 | ~1715 | Strong (IR), Medium (Raman) |
| N-H (Amine) | Bend | 1590-1650 | - | Medium-Strong (IR) |
| C-N (Amine) | Stretch | 1020-1250 | - | Medium (IR) |
Note: These are characteristic ranges. The exact frequencies can be influenced by the molecular environment and hydrogen bonding.
Mass Spectrometry (MS) with High-Resolution (HRMS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org
For this compound (C₉H₁₇NO), the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) corresponding to this calculated mass, confirming the elemental composition. nih.gov
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. libretexts.org For this compound, characteristic fragmentation patterns would include:
Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atom and the carbonyl group are common fragmentation pathways for amines and ketones, respectively. libretexts.orgmiamioh.edu Loss of the largest alkyl group attached to the alpha-carbon is often favored. miamioh.edu
Loss of Neutral Molecules: The loss of small, stable neutral molecules like H₂O, CO, or NH₃ can lead to significant peaks in the mass spectrum.
Cleavage of the Cyclobutyl Ring: The ring can undergo fragmentation, leading to a series of peaks separated by mass units corresponding to the loss of ethylene (B1197577) (28 Da) or other small hydrocarbon fragments.
Expected Major Fragments
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
| 156.14 | [M+H]⁺ | Protonated molecular ion |
| 113.08 | [M+H - C₃H₆]⁺ | Alpha-cleavage next to carbonyl, loss of cyclobutyl methylene |
| 98.09 | [M+H - C₄H₈]⁺ | Loss of cyclobutane (B1203170) |
| 86.09 | [CH₃CH(NH₂)C(O)CH₂]⁺ | Cleavage of cyclobutyl group |
| 70.08 | [M+H - C₄H₈ - CO]⁺ | Loss of cyclobutane and carbon monoxide |
| 57.06 | [C₄H₉]⁺ | Butyl fragment from the chain |
| 44.05 | [CH₃CHNH₂]⁺ | Alpha-cleavage next to the amino group |
Note: The molecular formula for this compound is C₉H₁₇NO, with a monoisotopic mass of 155.131 Da. The [M+H]⁺ ion would be 156.138 Da.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities and for separating the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary techniques for assessing the purity of this compound and for performing chiral separations. impactanalytical.com UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov
Purity Assessment: A reversed-phase HPLC or UPLC method would typically be developed to separate the main compound from any starting materials, by-products, or degradation products. A gradient elution using a mobile phase of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. Purity is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak relative to the total area.
Chiral Separation: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs are commonly used for the separation of aminoketones. researchgate.net The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for achieving separation. researchgate.net Alternatively, derivatization of the amine with a chiral reagent can be performed, allowing the resulting diastereomers to be separated on a standard, non-chiral column. google.com
Typical Chromatographic Conditions
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol |
| Flow Rate | 0.3-0.6 mL/min | 0.5-1.5 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry | UV (e.g., 220 nm) |
| Column Temp. | 25-40 °C | 15-30 °C |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to the presence of a polar primary amine and a ketone functional group, which can lead to poor peak shape and thermal degradation. To overcome these issues, derivatization is a mandatory prerequisite for successful GC and GC-MS analysis. nih.govsigmaaldrich.com
The derivatization process involves the chemical modification of the analyte to increase its volatility and thermal stability. For this compound, a two-step derivatization strategy is often employed. The first step typically involves the esterification of the carboxyl group (if present in a related structure) and the second step is the acylation of the amino group. sigmaaldrich.com A common approach is the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) and an esterifying agent. sigmaaldrich.com
Once derivatized, the resulting compound can be readily analyzed by GC-MS. The GC component separates the derivatized analyte from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for this purpose. The separated component then enters the mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for confident identification.
The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of the cyclobutyl ring and the butanone backbone. These fragmentation patterns are crucial for structural elucidation and confirmation.
| Parameter | Value/Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This interactive table presents typical GC-MS parameters for the analysis of a derivatized aminoketone.
Chiral Chromatography for Enantiomeric Excess Determination
As this compound possesses a chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer, is of paramount importance. Chiral chromatography is the most widely used technique for this purpose, with both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) being viable options. nih.govnih.govheraldopenaccess.us
Chiral Gas Chromatography (GC):
For chiral GC analysis, the derivatized enantiomers of this compound are separated on a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those modified with trifluoroacetyl groups, have proven effective for the separation of chiral amines and amino acids. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for the two enantiomers. The relative peak areas of the two enantiomers can then be used to calculate the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a highly versatile and widely employed technique for enantiomeric separation. nih.govscas.co.jpyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly successful in resolving a broad range of chiral compounds, including β-aminoketones. nih.gov The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the nature of the analyte. For this compound, a normal-phase separation using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) is a common starting point. nih.gov
The choice of the chiral stationary phase is critical for achieving successful enantiomeric resolution. yakhak.org Screening of different CSPs is often necessary to find the optimal column for a specific analyte.
| Parameter | Value/Condition |
| HPLC Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
This interactive table outlines typical chiral HPLC conditions for the enantiomeric separation of a β-aminoketone.
The development of robust analytical methods using these advanced chromatographic techniques is essential for the quality control and characterization of this compound, ensuring its identity, purity, and enantiomeric integrity.
Computational Chemistry and Theoretical Investigations of 3 Amino 1 Cyclobutylbutan 2 One
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclobutane (B1203170) ring and the rotatable bonds in the side chain mean that 3-Amino-1-cyclobutylbutan-2-one can exist in multiple conformations.
A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This would typically involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The puckering of the cyclobutane ring, which is known to adopt a bent conformation to relieve ring strain, would be a critical aspect of this analysis. openstax.org The results would be a potential energy surface, highlighting the low-energy, preferred conformations of the molecule.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) would be performed to understand how interactions with solvent molecules affect the conformational preferences of this compound. MD simulations track the movement of every atom in the system over time, providing a dynamic view of how the molecule behaves in solution. nih.gov
Reaction Pathway and Transition State Modeling
Computational methods are invaluable for elucidating reaction mechanisms. researchgate.net For this compound, this could involve studying its potential chemical transformations, such as reactions involving the amino or keto groups. Theoretical modeling can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition states. Identifying the structure and energy of transition states is crucial for understanding the kinetics and feasibility of a chemical reaction. Techniques like the nudged elastic band (NEB) method or searching for saddle points on the potential energy surface would be employed for this purpose.
Computational Elucidation of Reaction Mechanisms
The synthesis of β-amino ketones often proceeds through reactions like the Mannich reaction. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of such reactions. For a compound like this compound, theoretical calculations would be employed to:
Map the Reaction Pathway: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the feasibility and kinetics of the synthetic route.
Identify Key Intermediates: Computational models can predict the structure and stability of transient species, such as enamines or Schiff bases, which are crucial intermediates in the formation of β-amino ketones.
Analyze Catalyst-Substrate Interactions: If the synthesis is catalyzed, computational methods can model the interaction between the catalyst and the reactants. This provides insights into how the catalyst lowers the activation energy and influences the reaction's stereoselectivity.
For instance, in a typical Mannich-type reaction leading to a β-amino ketone, DFT calculations could be used to compare different possible mechanistic pathways, thereby identifying the most energetically favorable route.
Prediction of Reactivity and Selectivity
Computational models are adept at predicting the reactivity and selectivity of molecules. For this compound, these predictions would be crucial for understanding its chemical behavior and for designing new derivatives with desired properties.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energies and spatial distributions of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is invaluable for predicting how the molecule will interact with other reagents.
Stereoselectivity Prediction: Many reactions can produce multiple stereoisomers. Computational modeling can predict which isomer is more likely to form by calculating the energies of the different transition states leading to each product. The cyclobutyl group, in particular, can introduce conformational constraints that influence stereochemical outcomes.
A theoretical study on this compound would likely involve these computational techniques to provide a comprehensive picture of its reactivity.
Computational Structure-Activity Relationship (SAR) Studies for Related Chemical Classes
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. researchgate.net Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net
For chemical classes related to this compound, such as β-amino ketones and molecules containing cyclobutyl fragments, SAR and QSAR studies are pivotal. The cyclobutyl moiety is recognized for its role in drug design, often serving as a critical structural framework. nih.gov SAR studies on cyclobutyl derivatives have demonstrated that this group can be crucial for biological potency. nih.gov
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activities. mdpi.com These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Parameters related to the 3D structure of the molecule, such as molecular volume and surface area.
The following table illustrates a hypothetical set of data that would be used in a QSAR study for a series of β-amino ketone derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| Derivative 1 | 185.25 | 1.8 | 46.5 | 10.2 |
| Derivative 2 | 199.28 | 2.1 | 46.5 | 8.5 |
| Derivative 3 | 213.31 | 2.4 | 46.5 | 5.1 |
| Derivative 4 | 198.26 | 1.9 | 58.7 | 12.8 |
| Derivative 5 | 212.29 | 2.2 | 58.7 | 9.7 |
From such data, a QSAR model could be generated, for example, in the form of a linear equation:
pIC₅₀ = c₀ + c₁(Molecular Weight) + c₂(LogP) + c₃*(Polar Surface Area)
Where pIC₅₀ is the negative logarithm of the biological activity, and c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis. Such a model would then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-Amino-1-cyclobutylbutan-2-one, and what are their typical yields?
A common method involves reacting cyclobutylamine derivatives with ketene silyl acetals under inert atmospheres (e.g., argon) using Lewis acids like BF₃·OEt₂. For example, analogous compounds (e.g., 2-(dibenzylamino)-1-phenylbutan-1-one) are synthesized via N-bromosuccinamide-mediated reactions, achieving yields of 65–85% depending on substituents and reaction time . Optimization may require adjusting stoichiometry, temperature (0–25°C), and solvent polarity (n-hexane/ethyl acetate mixtures).
Q. How is this compound characterized analytically?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclobutane ring geometry and amine/ketone functional groups. For example, cyclobutyl protons typically resonate at δ 1.5–2.5 ppm, while ketones appear at δ 200–220 ppm in ¹³C NMR .
- IR spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) .
- HRMS : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .
Q. What safety protocols are critical when handling this compound?
Cyclobutylamine derivatives require strict safety measures:
- Inhalation : Work in fume hoods; if exposed, move to fresh air and seek medical attention .
- Skin contact : Wash immediately with soap/water; avoid direct contact due to potential irritation .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Catalyst screening : Test Lewis acids (e.g., BF₃, AlCl₃) for enhanced electrophilic activation .
- Solvent effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates, while non-polar solvents (e.g., n-hexane) improve crystallinity .
- Temperature gradients : Lower temperatures (e.g., –10°C) reduce side reactions in exothermic steps .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Cross-validation : Compare with analogous compounds (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) to identify ring strain or stereoelectronic effects .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals at standard conditions .
Q. What methodologies assess the ecological impact of this compound given limited data?
- Read-across studies : Use toxicity data from structurally similar amines (e.g., cyclobutylamine) to estimate biodegradability and bioaccumulation .
- Microcosm testing : Evaluate soil/water mobility and microbial degradation in controlled lab environments .
- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) based on molecular descriptors .
Q. How does pH or temperature affect the stability of this compound in solution?
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 3–9 for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., cyclobutane ring-opening products) .
- Lyophilization : For long-term storage, freeze-dry under vacuum to prevent hydrolysis .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- DFT calculations : Map potential energy surfaces for cycloaddition or nucleophilic attack at the ketone group .
- Molecular docking : Screen for biological activity by simulating interactions with enzyme active sites (e.g., amine oxidases) .
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
Q. What strategies validate the compound’s role in synthesizing bioactive analogs (e.g., amphetamine precursors)?
- Structure-activity relationship (SAR) studies : Modify substituents on the cyclobutane ring and test in vitro/in vivo for potency (e.g., dopamine receptor binding assays) .
- Metabolic profiling : Use LC-MS/MS to track stability in biological matrices (e.g., plasma, liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
